Lipophilicity Differential: ~3 Log Unit Increase Over Parent Pyridine-3-Sulfonamide Scaffold
The target compound (CAS 1291856-03-5) exhibits a predicted LogP of 4.75, which represents an increase of approximately 5.2 log units relative to the unsubstituted pyridine-3-sulfonamide scaffold (LogP = -0.49) [1] and a substantial increase over the primary sulfonamide analog 2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide, which is expected to fall in the LogP range of approximately 1.5–2.0 based on its molecular formula (C13H15N3O2S) bearing only one ethylphenyl group [2]. This lipophilicity shift is driven by the addition of the second 4-ethylphenyl substituent on the sulfonamide nitrogen, which adds eight carbon atoms and eliminates one polar N–H donor .
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 4.75 (predicted) |
| Comparator Or Baseline | Pyridine-3-sulfonamide (CAS 2922-45-4): LogP = -0.49 (measured/calculated). Primary sulfonamide analog 2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide (CAS 1251623-06-9): LogP estimated ~1.5–2.0 based on single aryl substituent. |
| Quantified Difference | ΔLogP ≈ +5.2 vs. pyridine-3-sulfonamide; estimated ΔLogP ≈ +2.8–3.3 vs. primary sulfonamide analog |
| Conditions | Predicted LogP from Leyan product specification (method not disclosed). Baseline LogP for pyridine-3-sulfonamide from ChemSrc. |
Why This Matters
A LogP of 4.75 places the compound in a lipophilicity range associated with enhanced membrane permeability but also potential for higher non-specific protein binding; this differentiates it from more polar pyridine-3-sulfonamide analogs and may favor intracellular target engagement in cell-based assays where membrane traversal is rate-limiting.
- [1] ChemSrc. 3-Pyridinesulfonamide, CAS 2922-45-4. LogP -0.49. View Source
- [2] ChemSrc. 2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide, CAS 1251623-06-9. Molecular Formula C13H15N3O2S, Molecular Weight 277.34. View Source
